(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol
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Overview
Description
The compound “(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol” is an organic compound containing an amino group (-NH2), a phenylmethoxy group (a benzene ring attached to a methoxy group -OCH3), and a propanol group (a three-carbon chain with an alcohol group -OH). The “(S)” indicates the stereochemistry of the compound, meaning it has a specific spatial arrangement of its atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely show the spatial arrangement of the functional groups around the carbon backbone. The presence of the “(S)” in the name suggests that the compound has chirality, meaning it cannot be superimposed on its mirror image .Chemical Reactions Analysis
The compound contains several functional groups (amino, phenylmethoxy, and propanol) that could potentially undergo a variety of chemical reactions. For example, the amino group might participate in acid-base reactions, the phenylmethoxy group in electrophilic aromatic substitution reactions, and the propanol group in oxidation-reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and functional groups. For example, the presence of polar functional groups (like the amino and propanol groups in this compound) would likely make the compound polar and potentially soluble in polar solvents .Scientific Research Applications
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Applications of Low-Valent Compounds with Heavy Group-14 Elements : Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties. These low-valent group-14 species have shown applications in various areas such as organic transformations (hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination), small molecule activation (e.g. P4, As4, CO2, CO, H2, alkene, and alkyne) and materials .
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Applications of Amino–Yne Click Chemistry : Click chemistry has been rapidly developed in recent years. Among various established click reaction systems, the spontaneous amino–yne click reaction stands out. In addition to the general advantages associated with click reactions, amino–yne click reaction possesses extra merits, such as spontaneity of reactions, ubiquity of amines and cleavability of products with specific stimuli. Therefore, the amino–yne click reaction has become a useful tool and provided convenience for scientists in various fields since its first report in 2017 .
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Applications of Low-Valent Compounds with Heavy Group-14 Elements : Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties. These low-valent group-14 species have shown applications in various areas such as organic transformations (hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination), small molecule activation (e.g. P4, As4, CO2, CO, H2, alkene, and alkyne) and materials .
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Applications of Amino–Yne Click Chemistry : Click chemistry has been rapidly developed in recent years. Among various established click reaction systems, the spontaneous amino–yne click reaction stands out. In addition to the general advantages associated with click reactions, amino–yne click reaction possesses extra merits, such as spontaneity of reactions, ubiquity of amines and cleavability of products with specific stimuli. Therefore, the amino–yne click reaction has become a useful tool and provided convenience for scientists in various fields since its first report in 2017 .
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(4-phenylmethoxyphenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c17-15(11-18)10-13-6-8-16(9-7-13)19-12-14-4-2-1-3-5-14/h1-9,15,18H,10-12,17H2/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWCCGZZBDIDCB-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol |
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